(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone
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Overview
Description
(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenyl ring substituted with an ethynyl group and a pyrrolidin-1-yl-methanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylphenyl bromide and pyrrolidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A palladium-catalyzed coupling reaction, such as the Sonogashira coupling, is often employed to form the carbon-carbon bond between the ethynyl group and the phenyl ring.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the pyrrolidin-1-yl-methanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidin-1-yl-methanone moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative with a similar ethynyl-phenyl structure, used as an anticancer agent.
Gefitinib: Another quinazoline derivative with similar applications in cancer treatment.
Uniqueness
(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone is unique due to its combination of an ethynyl group and a pyrrolidin-1-yl-methanone moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
(3-ethynylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-11-6-5-7-12(10-11)13(15)14-8-3-4-9-14/h1,5-7,10H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAPXACEVRKGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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